Mordant Brown 1
CAS No.: 3564-15-6
Cat. No.: VC0523780
Molecular Formula: C22H17N7NaO6S
Molecular Weight: 530.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3564-15-6 |
---|---|
Molecular Formula | C22H17N7NaO6S |
Molecular Weight | 530.5 g/mol |
IUPAC Name | sodium;5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate |
Standard InChI | InChI=1S/C22H17N7O6S.Na/c23-15-10-16(24)19(27-28-20-9-12(29(31)32)7-8-21(20)30)11-18(15)26-25-17-5-1-4-14-13(17)3-2-6-22(14)36(33,34)35;/h1-11,30H,23-24H2,(H,33,34,35); |
Standard InChI Key | FYPOANGYTWRVNP-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)N=NC3=CC(=C(C=C3N)N)N=NC4=C(C=CC(=C4)[N+](=O)[O-])O.[Na+] |
Canonical SMILES | C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)N=NC3=CC(=C(C=C3N)N)N=NC4=C(C=CC(=C4)[N+](=O)[O-])O.[Na] |
Appearance | Solid powder |
Introduction
Chemical Identity and Structure
Chemical Nomenclature and Identifiers
Mordant Brown 1 is officially identified by its CAS registry number 3564-15-6. Its IUPAC name is sodium;5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate . This compound is also recognized by numerous synonyms including C.I. Mordant Brown 1, Acid Brown 17, Chrome Fast Brown EB, and Acid Leather Brown EBC, among many others .
The compound belongs to the azo dye class, characterized by the presence of one or more azo groups (-N=N-) that contribute to its distinctive coloring properties . These functional groups create the chromophore system responsible for the compound's absorption of visible light and resultant color.
Table 1: Chemical Identifiers of Mordant Brown 1
Identifier | Value |
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CAS Number | 3564-15-6 |
IUPAC Name | sodium;5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate |
European Community Number | 222-640-1 |
ChEMBL ID | CHEMBL2028545 |
C.I. Number | C.I. 20110 |
Molecular Structure and Properties
Mordant Brown 1 has a molecular formula of C₂₂H₁₆N₇NaO₆S with a corresponding molecular weight of 529.46 g/mol . The compound features a double azo class structure with multiple functional groups including amino, nitro, hydroxyl, and sulfonate moieties .
The structural characteristics of Mordant Brown 1 can be represented through various notations:
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InChI: InChI=1S/C22H17N7O6S.Na/c23-15-10-16(24)19(27-28-20-9-12(29(31)32)7-8-21(20)30)11-18(15)26-25-17-5-1-4-14-13(17)3-2-6-22(14)36(33,34)35;/h1-11,30H,23-24H2,(H,33,34,35);
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SMILES: C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)N=NC3=CC(=C(C=C3N)N)N=NC4=C(C=CC(=C4)N+[O-])O.[Na+].
The compound contains 3 hydrogen bond donor sites and 12 hydrogen bond acceptor sites, properties that influence its interaction with other molecules and biological structures .
Physical and Chemical Properties
Appearance and Solubility
Mordant Brown 1 appears as a dark red-brown substance . Its solubility varies across different solvents, which affects its application methods and processing requirements.
Table 2: Solubility Profile of Mordant Brown 1
Solvent | Solubility | Resulting Color |
---|---|---|
Water | Soluble | Yellow-brown |
Ethanol | Soluble | Orange-brown |
Acetone | Slightly soluble | - |
Cellosolve | Slightly soluble | - |
Chemical Reactivity
The compound exhibits distinct color changes when exposed to various chemical reagents, which can be useful for identification and quality control purposes:
Table 3: Reactivity with Chemical Reagents
Reagent | Observed Color/Reaction |
---|---|
Concentrated sulfuric acid | Violet-black to blue-black; brown precipitation upon dilution |
Concentrated nitric acid | Red light brown, becoming yellow |
Concentrated hydrochloric acid | Brown |
Concentrated sodium hydroxide | Orange-brown |
These characteristic reactions are attributed to the compound's conjugated structure and functional groups that respond to changes in pH and oxidation states .
Synthesis and Manufacturing
The industrial synthesis of Mordant Brown 1 follows a sequential diazotization and coupling process. The manufacturing procedure involves:
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Diazotization of 2-Amino-4-nitrophenol
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Diazotization of 5-Aminonaphthalene-1-sulfonic acid
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Sequential coupling with Benzene-1,3-diamine (m-phenylenediamine)
This multi-step process requires precise control of reaction conditions to achieve the desired purity and yield. The resulting compound contains two azo linkages that contribute to its color intensity and fastness properties.
Applications
Textile and Industrial Applications
Mordant Brown 1 is primarily utilized as a dye in the textile industry, where it produces rich brown shades on various fabrics . The compound's name derives from its application method, as it is typically used in conjunction with mordants (metal salts) that enhance colorfastness and stability on textiles .
Key applications include:
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Dyeing of natural and synthetic fibers
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Paper coloration
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Leather dyeing, evidenced by alternative names such as "Acid Leather Brown EBC"
The dye exhibits good solubility in water, making it suitable for aqueous dyeing processes commonly employed in industrial settings .
Biomedical Applications and Research
Beyond its conventional use as a textile dye, Mordant Brown 1 has emerged as a compound of interest in biomedical research. Recent investigations have identified it as an effective and specific inhibitor of the CD40-CD154 costimulatory protein-protein interaction .
Flow cytometry experiments have confirmed the compound's ability to concentration-dependently inhibit CD154-induced cellular responses in human THP-1 cells at concentrations well below cytotoxic levels . This biological activity suggests potential therapeutic applications in:
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Treatment of autoimmune diseases
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Prevention of transplant rejection
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Development of novel immunomodulatory drugs
Table 4: Selectivity Profile of Mordant Brown 1 Against TNF Superfamily Interactions
Interaction Pair | Relative Selectivity |
---|---|
CD40-CD154 | Highest affinity (reference) |
TNF-R1-TNF-α | >100-fold lower affinity |
BAFF-R(CD268)-BAFF(CD257/BLys) | >100-fold lower affinity |
OX40(CD134)-OX40L(CD252) | >100-fold lower affinity |
RANK(CD265)-RANKL(CD254/TRANCE) | >100-fold lower affinity |
4-1BB(CD137)-4-1BBL | >100-fold lower affinity |
The compound exhibits more than 100-fold selectivity toward the CD40-CD154 interaction compared to other members of the tumor necrosis factor superfamily pairs, making it an exceptionally specific inhibitor .
Structure-Activity Relationships and Future Research
The identification of Mordant Brown 1 as a selective inhibitor of CD40-CD154 interaction represents a significant advancement in understanding the relationship between chemical structure and biological activity in this class of compounds. Current research indicates there is sufficient structure-activity relationship information to serve as the foundation for drug discovery initiatives targeting this important costimulatory interaction .
Future research directions may include:
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Further optimization of the molecular structure to enhance potency and selectivity
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Evaluation of pharmacokinetic and toxicological properties in preclinical models
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Investigation of potential therapeutic applications in autoimmune disorders and transplantation medicine
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Development of structure-based design approaches for next-generation inhibitors
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